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Introduction

Encaleret is an investigational small molecule designed to treat Autosomal Dominant
Hypocalcemia Type 1 (ADH1), a rare genetic disorder characterized by low blood calcium, low
parathyroid hormone (PTH), and high urine calcium levels.[1][2] ADH1 is caused by gain-of-
function mutations in the calcium-sensing receptor (CASR) gene, which makes the receptor
overly sensitive to extracellular calcium.[3][4] Encaleret acts as a calcilytic, a negative
allosteric modulator of the Calcium-Sensing Receptor (CaSR).[4][5][6] By antagonizing the
CaSR, Encaleret aims to restore normal PTH secretion, thereby normalizing blood and urine
calcium levels and addressing the underlying pathophysiology of the disease.[2][4][7]

These application notes provide a comprehensive overview of the primary and secondary
endpoints used to evaluate the efficacy of Encaleret in clinical trials, along with detailed
protocols for the key experimental assays.

Mechanism of Action: Restoring Mineral
Homeostasis

In a healthy individual, the CaSR on parathyroid gland cells plays a crucial role in maintaining
calcium homeostasis. When blood calcium levels are low, the CaSR is less active, leading to
the secretion of PTH. PTH then acts on bones and kidneys to increase blood calcium. In ADH1,
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the mutated CaSR is constitutively active, tricking the parathyroid gland into sensing high
calcium levels even when they are low. This leads to inappropriately low PTH secretion,
resulting in hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium), as the
kidneys are signaled to excrete more calcium.[2][3][7]

Encaleret selectively blocks this overactive CaSR.[4][8] This inhibition "resets" the parathyroid
gland's perception of calcium levels, leading to a rapid and sustained increase in endogenous
PTH secretion.[5][7] The normalized PTH levels then act to increase blood calcium and
decrease urinary calcium excretion, restoring physiological mineral balance.[3][5]
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Caption: Encaleret's mechanism of action in ADH1.
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Measuring Efficacy: Primary and Secondary
Endpoints

The efficacy of Encaleret has been evaluated in rigorous clinical trials, most notably the Phase
3 CALIBRATE study.[5][8] The study design focuses on biochemical markers that directly
reflect the correction of the underlying pathophysiology of ADH1.

Primary Endpoint

The primary measure of efficacy is a composite endpoint designed to assess the overall
restoration of calcium homeostasis.

» Primary Endpoint Definition: The proportion of participants achieving both normal albumin-
corrected serum calcium and normal 24-hour urine calcium excretion at a specified time
point (e.g., Week 24), without the need for standard-of-care supplements like oral calcium
and active vitamin D.[5][8]

Key Secondary Endpoints

Secondary endpoints provide further evidence of Encaleret's therapeutic effect on mineral
metabolism and physiological function.

Normalization of Intact PTH: Achieving serum intact PTH levels above the lower limit of the

normal reference range.[5][9]
e Serum Phosphorus and Magnesium: Measurement of other key minerals regulated by PTH.
e Bone Turnover Markers: Assessment of markers to monitor skeletal effects.[3]

» Kidney Function and Safety: Monitoring renal function to ensure the treatment does not
cause adverse effects.[3][8]

e Quality of Life: Patient-reported outcomes to assess the impact of treatment on symptoms
and daily living.[8]

Clinical Trial Efficacy Data
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The following tables summarize the key quantitative outcomes from the Encaleret clinical
development program.

Table 1: Phase 3 CALIBRATE Study - Primary and Key Secondary Endpoints[5][9]

Encaleret Conventional
Endpoint Treatment (at Week Therapy (at Week P-value
24) 4)

Primary Composite

Endpoint

% Participants with
Normal Serum & 76% (34 of 45) 4% (2 of 45) <0.0001

Urine Calcium

Key Secondary
Endpoint

% Participants with
Intact PTH > Lower 91% 7% <0.0001

Limit of Normal

Table 2: Phase 2b Study - Biochemical Measures of Mineral Homeostasis[10]
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. Week 24 with
Parameter Baseline
. Encaleret Normal Range P-value
(Units) (Mean * SD)
(Mean * SD)

Albumin-
Corrected Serum 7.1+£0.4 9.0+£0.6 8.4-10.2 <0.01
Calcium (mg/dL)
24-Hour Urine
Calcium 395 £ 216 189+ 72 <250-300 <0.01
(mg/24h)
Intact
Parathyroid

6.3+7.8 31.3+20.8 10-65 <0.01
Hormone
(pg/mL)
Serum
Phosphate 45+1.1 3.5+0.6 2.3-4.7 <0.01
(mg/dL)

Compared to

baseline

Experimental Protocols

Accurate and precise measurement of the primary and secondary endpoints is critical for
evaluating Encaleret's efficacy. The following are detailed protocols for the key assays.
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Caption: Experimental workflow for Encaleret efficacy assessment.
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Protocol 1: Measurement of Albumin-Corrected Serum
Calcium

1.1. Principle Total serum calcium is measured using a colorimetric method with o-
cresolphthalein complexone (OCPC). In an alkaline solution, calcium forms a purple-colored
complex with OCPC, and the absorbance of this complex is proportional to the calcium
concentration.[5][8] Serum albumin is measured concurrently to correct the total calcium value
for variations in protein binding.

1.2. Specimen Collection and Handling

Patient Preparation: The patient should be fasting and rested to avoid physiological
fluctuations.

e Collection: Collect whole blood via venipuncture into a serum separator tube (SST). Minimize
venous stasis during collection.

e Processing: Allow blood to clot at room temperature. Centrifuge at 1,000-2,000 x g for 10-15
minutes. Separate the serum promptly.

o Storage: Serum can be stored at 2-8°C for up to 7 days or at -20°C for long-term storage.
Avoid repeated freeze-thaw cycles.

1.3. Assay Procedure (OCPC Method - Manual Example)

» Reagent Preparation: Prepare the OCPC color reagent and alkaline buffer according to the
manufacturer's instructions.

e Assay Setup: Label tubes for blank, standards, controls, and patient samples.
e Reaction:
o Pipette 1.0 mL of the combined color/buffer working reagent into each tube.
o Add 10 pL of standard, control, or patient serum to the respective tubes.

o For the blank, add 10 pL of deionized water.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.reckondiagnostics.com/wp-content/uploads/2021/04/PMI010-CALCIUM-OCPC.pdf
https://www.biolabo.fr/pdfs/noticesE/biochimieE/AT-80004.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

* Incubation: Mix well and incubate at room temperature (20-25°C) for 5 minutes.

o Measurement: Read the absorbance at 570-580 nm using a spectrophotometer, zeroed
against the reagent blank.

1.4. Albumin Measurement and Calcium Correction

o Measure serum albumin concentration on the same sample using a standard method (e.g.,
bromocresol green - BCG).

o Calculate the albumin-corrected calcium using the following standard formula:

o Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * [4.0 - Serum
Albumin (g/dL)][11]

Protocol 2: Measurement of 24-Hour Urinary Calcium

2.1. Principle This test quantifies the total amount of calcium excreted in the urine over a 24-
hour period, providing a measure of renal calcium handling. The calcium concentration in the
collected urine is typically measured by spectrophotometry or atomic absorption spectroscopy.

2.2. Specimen Collection and Handling
o Patient Instructions:

o Begin the collection in the morning. On Day 1, void the first morning urine into the toilet
and note the exact time.

o Collect all subsequent urine for the next 24 hours in the provided collection container.

o On Day 2, collect the first morning urine at the same time the collection started on Day 1.
This is the final sample.

» Container: Use a large, clean, plastic container, often containing an acid preservative (e.g.,
6M HCI) to prevent precipitation of calcium salts.

o Storage: The container must be kept refrigerated or in a cool place throughout the entire 24-
hour collection period.
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e Processing: After collection is complete, mix the entire 24-hour sample thoroughly. Measure
and record the total volume. Transfer a well-mixed aliquot to a smaller tube for laboratory
analysis.

2.3. Assay Procedure (Spectrophotometry)

« If not already acidified, the urine aliquot must be acidified with HCI to dissolve any calcium
precipitates.

e The analytical procedure is similar to the serum calcium OCPC method, though sample
dilution with deionized water is often required to bring the concentration within the assay's
linear range.

e The final concentration is calculated by multiplying the measured concentration by the
dilution factor and the total 24-hour urine volume.

o Total Urine Calcium (mg/24h) = [Calcium Concentration (mg/dL) / 100 (dL/L)] * Total
Volume (L/24h)

Protocol 3: Measurement of Serum Intact Parathyroid
Hormone (PTH)

3.1. Principle A two-site sandwich immunoassay (ELISA or immunochemiluminometric assay -
ICMA) is used to specifically measure the full-length, biologically active 84-amino acid PTH
molecule ("intact PTH"). One antibody captures the C-terminal region of PTH, and a second,
labeled antibody detects the N-terminal region.[12] This two-site recognition ensures that
inactive PTH fragments are not measured.

3.2. Specimen Collection and Handling

» Collection: Collect whole blood into a tube containing EDTA anticoagulant (lavender top) or a
serum separator tube. EDTA plasma is often preferred for PTH stability.

e Processing: Separate plasma or serum from cells promptly by centrifugation, preferably in a
refrigerated centrifuge.
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o Storage: Samples should be immediately placed on ice and then frozen at -20°C or, ideally,
-80°C if not assayed immediately. PTH is labile, and proper handling is critical.

3.3. Assay Procedure (Two-Site ELISA Example)

e Preparation: Bring all reagents, controls, and samples to room temperature before use.
Prepare wash buffer and reconstitute standards and controls as per the kit insert.

e Binding Step 1 (Capture):

o Pipette 25 pL of standards, controls, and patient samples into the appropriate wells of a
microplate pre-coated with a capture antibody.

o Add 50 puL of biotinylated detection antibody (e.g., anti-N-terminal PTH) to each well.

 Incubation: Seal the plate and incubate, often with shaking, for a specified time (e.g., 2-3
hours) at room temperature.

o Wash: Aspirate the contents of the wells and wash several times with the wash buffer to
remove unbound components.

e Binding Step 2 (Detection):

o Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) to each well.

¢ Incubation: Incubate for a shorter period (e.g., 30 minutes).

e Wash: Repeat the wash step.

» Signal Development: Add a chromogenic substrate (e.g., TMB). Incubate in the dark until
color develops.

o Stop Reaction: Add a stop solution to halt the reaction.

o Measurement: Read the absorbance of each well using a microplate reader at the
appropriate wavelength (e.g., 450 nm).
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Calculation: Construct a standard curve by plotting the absorbance of the standards against
their known concentrations. Determine the PTH concentration of patient samples from this
curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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